molecular formula C7H10N2O B1585639 (2,3-Diaminophenyl)methanol CAS No. 273749-25-0

(2,3-Diaminophenyl)methanol

Cat. No. B1585639
M. Wt: 138.17 g/mol
InChI Key: FYUDUZRLZITSTF-UHFFFAOYSA-N
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Patent
US07977477B2

Procedure details

A mixture of 2-amino-3-nitrobenzyl alcohol (1.4 g) and 10% Pd/C (140 mg) in EtOH (40 ml) and DMF (10 ml) was stirred under an atmosphere of hydrogen at ambient temperature for 18 h. The catalyst was removed by filtration through Celite, the filtrate reduced in vacuo and azeotroped with toluene (2×50 ml) to give 2,3-diaminobenzyl alcohol (1.15 g) as a dark brown solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
140 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([N+:10]([O-])=O)=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]>CCO.CN(C=O)C.[Pd]>[NH2:1][C:2]1[C:9]([NH2:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][OH:5]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC1=C(CO)C=CC=C1[N+](=O)[O-]
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
140 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen at ambient temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (2×50 ml)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(CO)C=CC=C1N
Measurements
Type Value Analysis
AMOUNT: MASS 1.15 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.